Disodium methyl phosphate

Description

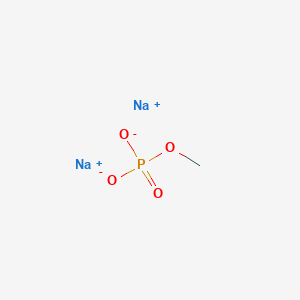

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

17323-81-8 |

|---|---|

Molecular Formula |

CH5NaO4P |

Molecular Weight |

135.01 g/mol |

IUPAC Name |

disodium;methyl phosphate |

InChI |

InChI=1S/CH5O4P.Na/c1-5-6(2,3)4;/h1H3,(H2,2,3,4); |

InChI Key |

JNPCADCBFGTABM-UHFFFAOYSA-N |

SMILES |

COP(=O)([O-])[O-].[Na+].[Na+] |

Canonical SMILES |

COP(=O)(O)O.[Na] |

Other CAS No. |

90605-11-1 17323-81-8 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Methyl Phosphates

Established Synthetic Pathways for Methyl Phosphates

The creation of methyl phosphate (B84403) esters can be approached through various established routes, differing in scale, precursors, and the specific ester desired.

The laboratory preparation of disodium (B8443419) methyl phosphate is a well-defined, multi-step process. The primary method involves the initial synthesis of methyl phosphoric acid followed by a precise neutralization to yield the disodium salt.

The key steps are:

Acid Preparation: Methyl phosphoric acid is synthesized through the esterification of phosphoric acid (H₃PO₄) with methanol (B129727) (CH₃OH). To drive this reaction, a strong dehydrating agent and catalyst such as phosphorus pentoxide (P₂O₅) is often used.

Neutralization: The resulting methyl phosphoric acid is carefully titrated with a sodium base, typically aqueous sodium hydroxide (B78521) (NaOH). The pH of the solution is monitored and controlled, with a target range of 8.2–8.6 to ensure the complete deprotonation of the acidic protons, forming the disodium salt. nih.gov

Isolation: The final product, disodium methyl phosphate, is precipitated from the solution. This is typically achieved by cooling the reaction mixture to a temperature between 20–35°C, which reduces the solubility of the salt and induces crystallization. The solid product is then collected by suction filtration and dried. nih.gov

Structural validation of the synthesized compound relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ³¹P) confirms the integrity of the methyl group and the phosphate backbone, while Infrared (IR) spectroscopy identifies characteristic functional group vibrations. nih.gov

Table 1: Laboratory Synthesis Parameters for this compound

| Step | Reagents | Key Parameters | Purpose |

|---|---|---|---|

| Acid Preparation (Esterification) | Phosphoric acid (H₃PO₄), Methanol (CH₃OH), Phosphorus pentoxide (P₂O₅) | Catalytic conditions | Formation of methyl phosphoric acid |

| Neutralization | Methyl phosphoric acid, Sodium hydroxide (NaOH) | Controlled pH: 8.2–8.6 | Complete deprotonation to form the disodium salt nih.gov |

| Crystallization | Aqueous solution of product | Cooling to 20–35°C | Precipitation and isolation of pure product nih.gov |

On an industrial scale, the synthesis of phosphate esters like dimethyl phosphate and methyl acid phosphate utilizes readily available and cost-effective raw materials. The processes are optimized for high yield and batch production capabilities.

Dimethyl Phosphate Production: A common industrial method involves reacting phosphorus trichloride (B1173362) (PCl₃) with methanol (CH₃OH). researchgate.net The process includes steps of esterification, deacidification (often with a base like sodium hydroxide), distillation, and rectification to achieve a high-purity product. researchgate.net This method is advantageous due to its use of general-purpose equipment and mild reaction conditions. researchgate.net Variations include solvent-based and solvent-less techniques. The solvent-based method proceeds at lower temperatures (e.g., <10°C) in an inert solvent, which allows for easier control but may have variable yields and requires solvent recovery. researchgate.net

Methyl Acid Phosphate Production: For industrial purposes, methyl phosphoric acid can be synthesized by reacting phosphorus pentoxide (P₂O₅) with methanol under anhydrous conditions, sometimes with a catalytic amount of sulfuric acid at temperatures of 50–80°C. nih.gov This intermediate is crucial for producing various phosphate salts and other organophosphorus compounds used as catalysts, intermediates, stabilizers, and surfactants in manufacturing processes, such as for urea (B33335) formaldehyde (B43269) resins. nih.govresearchgate.net

Another related industrial process is the synthesis of dimethyl methyl phosphate via the Michaelis-Arbuzov rearrangement of trimethyl phosphite (B83602), which can be catalyzed by a benzenesulfonic acid catalyst under heat and pressure. researchgate.net

Table 2: Comparison of Industrial Synthesis for Related Methyl Phosphates

| Product | Primary Precursors | Core Reaction Type | Key Features |

|---|---|---|---|

| Dimethyl Phosphate | Phosphorus trichloride, Methanol researchgate.net | Esterification | Suitable for batch production; mild conditions researchgate.net |

| Methyl Acid Phosphate | Phosphorus pentoxide, Methanol nih.gov | Esterification | Produces an intermediate for salts and catalysts nih.govresearchgate.net |

| Dimethyl Methyl Phosphate | Trimethyl phosphite researchgate.net | Michaelis-Arbuzov Rearrangement | High purity (>99%) and yield (>93%) researchgate.net |

Precursor Chemistry and Reaction Mechanisms in Methyl Phosphate Synthesis

The synthesis of this compound fundamentally relies on two sequential reaction mechanisms: esterification and acid-base neutralization.

The primary precursors are a phosphorus source and methanol. For laboratory and industrial synthesis of the mono-ester, the phosphorus source can be phosphoric acid (H₃PO₄) or the more reactive phosphorus pentoxide (P₂O₅). nih.gov The reaction of P₂O₅ with methanol proceeds as follows:

P₂O₅ + 3CH₃OH → 2CH₃PO₄H₂ nih.gov

This esterification reaction forms methyl phosphoric acid (also known as monomethyl phosphate). This molecule is the direct precursor to the final salt.

The second stage is a neutralization reaction where the diprotic methyl phosphoric acid reacts with two equivalents of a base. Using sodium hydroxide, the reaction is:

CH₃PO₄H₂ + 2NaOH → CH₃Na₂O₄P + 2H₂O nih.gov

For related esters, different precursors and mechanisms are employed. The synthesis of dimethyl phosphate from phosphorus trichloride (PCl₃) and methanol is a more complex esterification that also produces hydrochloric acid as a byproduct, which must be neutralized or removed. researchgate.net The synthesis of dimethyl methylphosphonate (B1257008) from dimethyl methylphosphite is a classic example of the Michaelis-Arbuzov reaction, a thermal rearrangement that is central to the formation of many carbon-phosphorus bonds. researchgate.net Furthermore, methyl phosphate esters like di-isopropyl methyl phosphonate (B1237965) (DIMP) can serve as precursors themselves in the synthesis of other organophosphorus compounds. acs.orgacs.org

Derivatization Strategies for Advanced Research Applications

Modifying the structure of this compound and related compounds through derivatization is crucial for advanced research, particularly for mechanistic studies in chemistry and biology. Key strategies include isotopic labeling and stereochemical control.

Isotopic labeling, especially with heavy oxygen isotopes (¹⁷O and ¹⁸O), is a powerful tool for elucidating reaction mechanisms, tracking metabolic pathways, and for analytical applications. Direct exchange of the oxygen atoms on a phosphate ester with isotopically enriched water is generally not feasible. researchgate.net

Therefore, the standard method for preparing ¹⁸O-labeled phosphates involves the hydrolysis of a phosphorus halide precursor, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), with ¹⁸O-enriched water (H₂¹⁸O). nih.gov This reaction yields ¹⁸O-labeled phosphoric acid.

POCl₃ + 3H₂¹⁸O → H₃P¹⁸O₄ + 3HCl

This labeled phosphoric acid can then be used in the esterification reaction with methanol, as described previously, to produce ¹⁸O-labeled methyl phosphoric acid, which is subsequently neutralized to yield ¹⁸O-labeled this compound. This method allows for the synthesis of phosphate that is highly enriched in ¹⁸O. nih.gov

More advanced, late-stage labeling techniques have also been developed. These methods provide a versatile toolbox for synthesizing a wide range of biologically relevant phosphorylated metabolites. One such approach utilizes modified ¹⁸O₂-phosphoramidite reagents, which can be synthesized on a gram scale and allow for consistent ¹⁸O-enrichment ratios greater than 95%. researchgate.netucl.ac.uk These advanced reagents enable the targeted introduction of heavy oxygen isotopes into complex molecules like nucleotides and inositol (B14025) phosphates. researchgate.netucl.ac.uk The primary purpose of this labeling is for analysis, often using ¹⁷O NMR spectroscopy or mass spectrometry, to study enzyme mechanisms and kinetic isotope effects. frontiersin.orgnih.gov

Table 3: Research Applications of Isotopic Labeling

| Labeling Strategy | Key Reagents | Application | Analytical Technique |

|---|---|---|---|

| Precursor Hydrolysis | POCl₃, H₂¹⁸O nih.gov | General synthesis of labeled phosphates | Mass Spectrometry nih.gov |

| Advanced Phosphoramidite | ¹⁸O₂-phosphoramidite reagents researchgate.netucl.ac.uk | Late-stage labeling of complex metabolites researchgate.netucl.ac.uk | Capillary Electrophoresis Mass Spectrometry researchgate.netucl.ac.uk |

| Mechanistic Probes | Chiral [¹⁶O,¹⁷O,¹⁸O] phosphate esters frontiersin.orgacs.org | Studying kinetic isotope effects in hydrolysis frontiersin.org | ³¹P and ¹⁷O NMR Spectroscopy nih.gov |

Many biological processes involving phosphates are stereospecific. Consequently, controlling the three-dimensional arrangement of atoms around the phosphorus center is critical for creating effective research tools and therapeutics. This is particularly relevant in the synthesis of methylphosphonate oligonucleotides (MPOs), which are analogs of DNA used in antisense therapies. ucl.ac.ukCurrent time information in Bangalore, IN. The phosphorus center in these molecules is a stereocenter, and its specific configuration can significantly impact the efficacy and physical properties of the drug. Current time information in Bangalore, IN.taylorfrancis.com

Achieving stereocontrol in methyl phosphate synthesis often requires the use of chiral auxiliaries or stereopure building blocks. A notable strategy employs a P(V)-based reagent derived from a readily available natural product, limonene. ucl.ac.ukCurrent time information in Bangalore, IN. This chiral reagent platform allows for the modular, scalable, and stereospecific synthesis of P-chiral building blocks. ucl.ac.ukCurrent time information in Bangalore, IN.acs.org By controlling the order of addition of nucleophiles (such as a methyl group and a nucleoside) to this chiral scaffold, it is possible to dictate the absolute stereochemistry of the resulting methylphosphonate linkage. ucl.ac.ukCurrent time information in Bangalore, IN.

This approach represents a significant advancement over traditional methods that often result in a random mixture of stereoisomers. taylorfrancis.com The ability to synthesize stereopure methylphosphonate synthons is essential for investigating the specific biological roles of each stereoisomer and for developing more potent and selective oligonucleotide-based therapeutics. frontiersin.orgtaylorfrancis.com

Advanced Analytical and Spectroscopic Characterization of Disodium Methyl Phosphate

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy serves as a cornerstone for the structural analysis of disodium (B8443419) methyl phosphate (B84403), with each technique providing unique insights into its molecular framework and the presence of any contaminants.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Methyl Phosphate Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of disodium methyl phosphate. Both ¹H NMR and ³¹P NMR are instrumental in confirming the compound's identity and assessing its purity.

In ¹H NMR, the methyl group of this compound typically exhibits a characteristic resonance. This signal provides direct evidence of the methyl group's presence and its attachment to the phosphate backbone.

³¹P NMR is particularly valuable for analyzing phosphorus-containing compounds. mdpi.com this compound will show a single peak in the ³¹P NMR spectrum, confirming the integrity of the phosphate group. The chemical shift of this peak can also provide information about the chemical environment of the phosphorus atom. The use of an internal concentration reference, such as phenylphosphonic acid (PPA), can aid in the quantification of phosphate-containing compounds. rsc.org

Table 1: Typical NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 3.6 - 3.8 | Doublet | CH₃ |

| ³¹P | 0 - 2 | Singlet | PO₄ |

Note: Chemical shifts are relative to a standard reference and can vary slightly depending on the solvent and other experimental conditions.

Fourier Transform-Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier Transform-Infrared (FT-IR) spectroscopy is a rapid and sensitive method for identifying functional groups within a molecule. The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key vibrational frequencies include the P=O stretching, which is a strong indicator of the phosphate group, and the C-H stretching of the methyl group. The presence and position of these bands serve to validate the compound's functional groups. Infrared spectroscopic studies are widely used for the analysis of various phosphate structures. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) Range | Vibration |

|---|---|

| ~2800 - 3000 | C-H stretching |

| ~1000 - 1250 | P=O stretching |

Note: The exact peak positions can be influenced by the sample's physical state (e.g., solid, solution) and the presence of any impurities.

Mass Spectrometry (MS) Applications in Methyl Phosphate Characterization

Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly useful for verifying the molecular formula of this compound by determining the exact mass of its molecular ions. For instance, the [M-Na]⁻ ion can be observed at an m/z of 132.98. Mass spectrometry is a crucial tool for identifying proteins that have been modified by organophosphate insecticides and can characterize the structure of the organophosphate adduct. nih.gov

UV-Visible Spectrophotometry in Phosphate-Related Determinations

While this compound itself does not absorb strongly in the UV-Visible region, spectrophotometric methods can be employed for the determination of phosphate content. ucdavis.edu This is often achieved indirectly through a colorimetric reaction, such as the molybdenum blue method. mt.commt.combergbuilds.domains In this reaction, orthophosphate reacts with ammonium (B1175870) molybdate (B1676688) to form a colored complex, the intensity of which is directly proportional to the phosphate concentration and can be measured using a UV-Visible spectrophotometer. mt.commt.com This method is particularly useful for quantifying trace levels of phosphate in various samples. ucdavis.edumt.com

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC method is often employed.

A typical HPLC system for this purpose would utilize a C18 column and a mobile phase consisting of a buffer, such as a mixture of sodium dihydrogen phosphate and disodium hydrogen phosphate, and an organic modifier like acetonitrile. plos.orginnovareacademics.in Detection can be achieved using a UV detector, particularly if the impurities have a chromophore, or a refractive index detector for universal detection. HPLC methods are crucial for determining the enantiomeric purity of pharmaceutical compounds, such as in the case of Tedizolid phosphate where a chiral mobile phase additive is used. japsonline.com The development and validation of HPLC methods are critical for the simultaneous estimation of multiple components in a sample. innovareacademics.inwho.int Paper chromatography has also been historically used for the separation of phosphate esters. nih.govresearchgate.netresearchgate.netcdnsciencepub.comcdnsciencepub.com

Table 3: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic or gradient mixture of phosphate buffer and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength or Refractive Index |

| Injection Volume | 10 - 20 µL |

Note: These are example parameters and may need to be optimized for specific applications and instrumentation.

Ion Chromatography for Anionic Species Analysis

Ion chromatography (IC) is a highly effective technique for the analysis of anionic species, including organophosphates like this compound. This method separates ions based on their affinity for an ion-exchange resin packed in a column. For the analysis of phosphate-containing species, anion-exchange chromatography with suppressed conductivity detection is a common approach. thermofisher.comnih.gov

In a typical IC setup for anionic analysis, a hydroxide (B78521) or carbonate/bicarbonate eluent is used to carry the sample through an anion-exchange column. nih.gov The separation of different phosphate species, such as orthophosphate, pyrophosphate, and tripolyphosphate, can be achieved using a gradient elution with a sodium hydroxide solution. spkx.net.cn For instance, a method was developed to separate various phosphate forms using a 100 mmol/L NaOH solution with a gradient flow, achieving good linearity and low detection limits (0.010 to 0.063 mg/L) for different phosphate species. spkx.net.cn The retention time and peak area provide qualitative and quantitative information about the analytes.

Modern IC systems, often referred to as Reagent-Free™ Ion Chromatography (RFIC™) systems, can electrolytically generate the eluent online, which enhances sensitivity and reproducibility. thermofisher.com The use of high-capacity anion-exchange columns, such as the IonPac AS11, AS11-HC, and AS16, has been optimized for the analysis of condensed phosphates in various matrices. researchgate.net These columns can effectively separate different phosphate esters and inorganic phosphates. The identification of phosphorus-containing degradation products in complex samples, such as those from Li-ion battery anodes, has been successfully performed using IC coupled with high-resolution accurate-mass mass spectrometry (HR/AM-MS/MS). thermofisher.com This powerful combination allows for the separation of various anionic species, including methyl carbonate and different phosphate esters, based on their ion-exchange selectivity, while MS/MS provides confident identification. thermofisher.com

A key aspect of analyzing samples that may contain both naturally occurring and added phosphates is the ability to distinguish between them. For example, in food analysis, sample preparation methods like microwave treatment can be used to prevent the hydrolysis of condensed phosphates into orthophosphate, which is crucial for accurate quantification of the added species. researchgate.net

Table 1: Ion Chromatography Conditions for Phosphate Species Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Dionex IonPac AS11 | Anion-exchange column |

| Eluent | Gradient NaOH | Hydroxide or Carbonate/Bicarbonate |

| Detection | Suppressed Conductivity | Suppressed Conductivity, HR/AM-MS/MS |

| Application | Condensed phosphates in food | General anionic species, including phosphate esters |

Electrophoretic Techniques in Phosphate Analysis

Electrophoretic techniques, particularly capillary electrophoresis (CE), are powerful tools for the analysis of charged species like phosphates and their esters. mdpi.com CE separates analytes based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-mass ratio. sciex.combdn.go.th This high-efficiency separation method is well-suited for analyzing complex mixtures. sciex.com

For phosphate analysis, capillary zone electrophoresis (CZE), the simplest form of CE, is often employed. bdn.go.th In CZE, the separation occurs in a capillary filled with a homogeneous buffer solution. bdn.go.th A new, rapid, and selective CE method has been developed for the analysis of phosphoesters like phosphoserine, phosphoethanolamine, and phosphoglycerol, as well as inorganic phosphate. nih.gov This method is particularly useful for analyzing the headgroups cleaved from phospholipids (B1166683), avoiding the influence of fatty acid composition on the separation. nih.gov Optimization of the running buffer, typically in a narrow pH range around 10, allows for the successful separation of these phosphoesters. nih.gov

The detection of phosphate species in CE can be achieved through various means. Direct UV detection is possible, and its sensitivity can be enhanced by forming complexes with high molar absorptivity, such as Keggin-type heteropoly complexes. nih.gov A sensitive CE method for determining phosphate involves the formation of the [PMo12O40]3- complex, which can be detected by direct UV at 220 nm, achieving a detection limit of 1 x 10^-7 M. nih.gov Another highly sensitive detection method is laser-induced luminescence, where phosphate can be detected by forming a luminescent complex with Eu³⁺-tetracycline. researchgate.net This method allows for the analysis of phosphate in very small sample volumes. researchgate.net

CE has also been applied to the analysis of inorganic phosphorus species like phosphate, phosphite (B83602), and hypophosphite, which is relevant in forensic analysis. fresnostate.edu By modifying the dynamic coating of the capillary and using an acid flush between runs, a robust separation of these and other anions can be achieved with detection limits in the parts-per-million range. fresnostate.edu

Table 2: Capillary Electrophoresis Methods for Phosphate Analysis

| Method | Analyte | Detection Principle | Detection Limit |

|---|---|---|---|

| Capillary Zone Electrophoresis | Phosphoesters and Phosphate | Direct UV | Not specified |

| Capillary Electrophoresis | Phosphate (as Keggin complex) | Direct UV (220 nm) | 1 x 10⁻⁷ M |

| Capillary Electrophoresis | Phosphate (as Eu³⁺-tetracycline complex) | Laser-Induced Luminescence | 5 µM |

| Capillary Electrophoresis | Phosphate, Phosphite, Hypophosphite | Indirect UV | 10-30 ppm |

Potentiometric and Titrimetric Methods for Phosphate Content

Potentiometric and titrimetric methods offer alternative approaches for the determination of phosphate content. These methods are often simpler and more cost-effective than chromatographic techniques.

Potentiometry involves measuring the potential difference between two electrodes in a solution. For phosphate determination, ion-selective electrodes (ISEs) that are sensitive to phosphate ions can be used. mt.comrsc.org A cobalt wire electrode has been shown to function as a phosphate ISE, and its response is based on the dissolution of the cobalt oxide surface film in a phosphate medium. rsc.orgpsu.edu This electrode can be used in flow injection potentiometry (FIP) for the determination of dihydrogenphosphate in various samples. rsc.org The FIP technique has been validated against standard spectrophotometric methods and has demonstrated high selectivity and accuracy for phosphate determination in fertilizers. rsc.orgpsu.edu While chloride can be a significant interference in some samples, this can be corrected for. rsc.orgpsu.edu The sensitivity of cobalt-based potentiometric electrodes has been reported to be around 28.01 mV/decade. ikm.org.my

Another potentiometric approach involves the titration of a phosphate-containing solution. metrohm.com After converting all phosphate forms to sodium dihydrogen phosphate, an excess of lanthanum nitrate (B79036) is added. The resulting release of nitric acid is then titrated with a standard sodium hydroxide solution. metrohm.com This method is suitable for higher concentrations of phosphate. metrohm.com

Titrimetric methods can also be employed for the analysis of organophosphorus compounds. bibliotekanauki.plslideshare.net For instance, thiophosphoryl compounds can be determined by methods based on the iodine-azide reaction, where the amount of consumed iodine is measured titrimetrically, coulometrically, or spectrophotometrically. bibliotekanauki.pl While these methods are more commonly applied to sulfur-containing organophosphates, the principles of titration can be adapted for other organophosphate analyses.

Table 3: Comparison of Potentiometric Methods for Phosphate Determination

| Method | Principle | Key Features |

|---|---|---|

| Flow Injection Potentiometry with Cobalt Wire ISE | Direct measurement of phosphate potential | High selectivity and accuracy; validated against spectrophotometry |

| Potentiometric Titration | Titration of nitric acid released upon addition of lanthanum nitrate | Suitable for higher phosphate concentrations |

Computational Chemistry and Molecular Modeling Studies of Methyl Phosphates

Computational chemistry and molecular modeling provide invaluable insights into the properties and behavior of molecules like this compound at an atomic level. These methods complement experimental data and can elucidate details that are difficult to probe through experiments alone.

Quantum mechanical calculations are used to study the electronic structure, geometry, and reactivity of molecules. For methyl phosphate, QM studies, particularly using density functional theory (B3LYP), have been instrumental in understanding its hydrolysis mechanisms. acs.orgacs.orgnih.gov These calculations have investigated both associative and dissociative reaction pathways. acs.orgacs.org

A key finding from QM studies is the existence of an "anionic zwitterion" (CH₃O⁺(H)PO₃²⁻) as a key intermediate in the dissociative hydrolysis of the methyl phosphate anion in aqueous solution. acs.orgnih.gov In the gas phase, proton transfer to the methoxy (B1213986) group is concerted with P-O bond cleavage. acs.orgnih.gov However, in solution, the presence of a polarizable continuum model (PCM) to account for solvation effects shows that proton transfer and P-O bond cleavage become uncoupled, leading to the formation of the zwitterionic intermediate. acs.orgnih.gov

Semi-empirical molecular orbital calculations have also been used to investigate the electronic structure of a series of substituted aryl and methyl phosphates. tandfonline.com These studies have shown a correlation between the ³¹P NMR chemical shifts and the electronic properties of the phosphate group, such as the charge on the phosphorus atom and the phosphoryl bond order. tandfonline.com Specifically, an increase in the electron-withdrawing ability of substituents leads to an upfield shift in the ³¹P NMR signal, which corresponds to an increased positive charge on the phosphorus and a stronger phosphoryl bond, consistent with "back-bonding" from the phosphoryl oxygen. tandfonline.com

Molecular dynamics simulations are used to study the dynamic behavior of molecules and their interactions in a condensed phase, such as in solution. For methyl phosphate, MD simulations have been employed to investigate its behavior in aqueous solution and its interactions with ions.

MD simulations with an umbrella potential function have been used to calculate the potential of mean force for the interaction between sodium ions and methyl phosphate dianion (Na⁺-MP²⁻). researchgate.net These simulations revealed a prominent minimum in the potential of mean force at approximately 4.5 Å, indicating a preferred interaction distance between the two ions. researchgate.net All-atom MD simulations combined with graph-theoretic analysis have also been used to study the clustering of monomethyl phosphate dianions in the presence of different cations. acs.org These studies showed that cations like Ca²⁺ strongly promote the formation of stable and large clusters of methyl phosphate. acs.org

The development of accurate force fields is crucial for meaningful MD simulations. Polarizable force fields, such as the classical Drude oscillator model, have been developed for methyl phosphate to better account for the electronic polarization that occurs in the condensed phase. nih.gov These advanced force fields are parameterized to reproduce molecular properties from QM calculations and experimental data, such as hydration free energies. nih.gov

The accuracy of MD simulations heavily relies on the quality of the force field used to describe the interactions between atoms. The development and validation of force fields for phosphate systems, including methyl phosphates, is an active area of research.

Force fields for phosphate-containing molecules are challenging to develop due to the highly charged and polarizable nature of the phosphate group. nih.gov Simple additive force fields can often fail to accurately describe ionic interactions, especially in environments with low solvent exposure. nih.gov To address this, more sophisticated polarizable force fields, such as the AMOEBA force field, have been developed for methyl phosphates. nih.gov The parameters for these force fields are derived from high-level QM calculations (e.g., MP2/cc-pVQZ) and are validated by comparing simulation results with experimental data, such as liquid density, heat of vaporization, and hydration free energy. nih.gov

The validation of a force field often involves its ability to reproduce key experimental observables. For example, a new force field for the aqueous calcium phosphate system was validated by demonstrating that it could accurately reproduce the thermodynamics of ion pairing for calcium phosphate species in water. core.ac.ukcurtin.edu.au Similarly, the force field for dipalmitoylphosphatidylcholine (DPPC), a phospholipid containing a phosphate group, was validated by showing that simulations could reproduce the experimental area per lipid, volume per lipid, and electron density profiles of a lipid bilayer. researchgate.net

Biochemical Interactions and Enzymatic Mechanisms Involving Disodium Methyl Phosphate

Investigation of Phosphate (B84403) Ester Bond Hydrolysis Mechanisms

The hydrolysis of the phosphate ester bond (P-O) is a central reaction in numerous biological processes. Disodium (B8443419) methyl phosphate provides a simple system for investigating the mechanisms of this cleavage.

In an aqueous solution, disodium methyl phosphate can undergo hydrolysis to yield methyl phosphoric acid and sodium hydroxide (B78521). The mechanism of this reaction is highly dependent on the pH of the solution. science.gov Computational quantum chemical studies have provided detailed insights into the hydrolysis of phosphate esters like methyl phosphate. longdom.org These studies show that the reaction involves the breaking of the O-H bond of an attacking water molecule and the P-O bond of the ester. longdom.org

Two primary proton transfer modes from the attacking water molecule to the phosphate substrate have been identified:

Direct Proton Transfer: The proton moves directly from the attacking water to the phosphate.

Proton Relay: A mediating base, such as another water molecule, facilitates the proton transfer. longdom.org

The hydrolysis of methyl phosphate ester, where the CH₃O- group is a relatively poor leaving group, tends to proceed through a sequential mechanism where the attacking water's O-H bond breaks slightly before the P-O ester bond. longdom.org Under certain acidic conditions (pH 0-1), the hydrolysis of methyl phosphate involves a water molecule attacking the phosphorus center, leading exclusively to P-O bond cleavage. utar.edu.my In contrast, at very low pH (<0), hydrolysis of some phosphate esters may proceed via C-O bond cleavage, though P-O cleavage is typical for methyl phosphate under less extreme conditions. utar.edu.my The kinetics of hydrolysis for simple phosphate esters are often catalyzed by either hydroxide anions in basic conditions or hydronium cations in acidic conditions. science.gov

Table 1: Factors Influencing Phosphate Ester Bond Hydrolysis

| Factor | Description | Relevance to this compound |

|---|---|---|

| pH | The concentration of H+ or OH- ions in the solution. | Can catalyze the hydrolysis reaction, influencing the rate of cleavage. science.gov |

| Leaving Group | The nature of the alcohol group attached to the phosphate. | The methoxy (B1213986) group (CH₃O-) in methyl phosphate is a strong nucleophile, making its departure a key step in the hydrolysis mechanism. longdom.org |

| Protonation State | Whether the phosphate group is protonated or deprotonated. | Protonating the phosphate reaction center can increase the strength of the P-O bond, affecting the reaction pathway. longdom.org |

| Catalysts | Presence of acids, bases, or enzymes. | Hydrolysis can be uncatalyzed (slow) or catalyzed by hydronium/hydroxide ions or enzymes (phosphatases). science.gov |

Enzyme-Substrate Interactions and Catalytic Specificity Studies

This compound can serve as a substrate for various enzymes, particularly phosphatases, which catalyze the hydrolysis of phosphate esters. Its utility in biochemical assays facilitates the study of enzyme reactions. The interactions between an enzyme and its substrate are governed by specific structural and chemical features, and the phosphate group is often a critical component for recognition and catalysis.

Studies on enzymes like 1-deoxy-d-xylulose-5-phosphate (DXP) reductoisomerase (DXR) demonstrate the crucial role of the substrate's phosphate group. DXR catalyzes a complex reaction involving the isomerization and reduction of DXP. nih.govacs.org Research has shown that the phosphodianion group is essential for the turnover of the natural substrate. nih.gov

Key findings from studies on related phosphate-containing substrates that illuminate the principles of enzyme-substrate interaction include:

Binding Energy: Many enzymes utilize the binding energy from the non-reacting phosphate group of a substrate to accelerate catalysis. nih.govacs.org

Transition State Stabilization: The interaction between the enzyme and the phosphate group is critical for stabilizing the transition state of the reaction. nih.gov

Truncated Substrates: Experiments using substrates where the phosphate group has been removed (truncated) often show a dramatic decrease in catalytic efficiency. For example, studies with a phosphate-truncated analogue of a DXR intermediate showed a significant loss in kinetic barrier stabilization. nih.govacs.org This loss can sometimes be partially restored by adding inorganic phosphite (B83602), which mimics the binding of the phosphate group. nih.gov

These principles highlight that while this compound is a simple molecule, its phosphate moiety is the key feature for interaction with phosphoesterase enzymes, allowing it to be recognized and processed in the active site.

Role as a Model Compound in Mechanistic Enzymology Studies

The simplicity of this compound makes it an excellent model compound for elucidating complex enzymatic mechanisms involving phosphate esters.

Phosphoric acid esters are fundamental to life, playing central roles in the biosynthesis and degradation of essential biomolecules like nucleic acids (DNA and RNA) and phospholipids (B1166683). ontosight.airesearchgate.net They are also key intermediates in metabolic pathways such as glycolysis. researchgate.net Methylphosphate compounds are used to study the enzymatic mechanisms within these pathways. ontosight.ai For instance, microorganisms have evolved specific enzymatic systems to degrade organophosphorus compounds, including phosphonates, which contain a highly stable carbon-phosphorus (C-P) bond. mdpi.com While this compound contains a more labile P-O bond, the study of these degradation pathways provides insights into how enzymes handle organophosphorus compounds in general. The enzymatic cleavage of the phosphate group from molecules is a recurring step in many metabolic and degradation processes. mdpi.com

Stereochemistry is a critical factor in the specificity of biological interactions. The use of isotopically labeled and stereochemically pure isomers of methyl phosphate provides a powerful tool for investigating enzymatic reactions. ontosight.ai For example, a specifically synthesized (R)-isomer of a methylphosphate salt, labeled with oxygen isotopes (¹⁷O and ¹⁸O), can be used to trace metabolic pathways and elucidate the precise stereochemical course of enzymatic reactions involving phosphate ester bonds. ontosight.ai The specific three-dimensional arrangement of atoms in such a molecule is crucial for its interaction with the highly specific active sites of enzymes. ontosight.ai This principle is widely recognized in biochemistry, where different stereoisomers of a compound, such as inositol (B14025) or methyl jasmonate, can exhibit vastly different biological activities. nih.govwikipedia.org

Interactions with Nucleic Acids (DNA, RNA) and Phospholipids as Model Compounds

This compound serves as a simplified model for studying the interactions of more complex biological molecules that contain phosphate ester linkages, such as nucleic acids and phospholipids. ontosight.ainih.gov

Modeling Phospholipids and Nucleic Acids: Phospholipids are essential components of cell membranes, while nucleic acids form the genetic blueprint of life. researchgate.net Both classes of molecules contain phosphate groups that are fundamental to their structure and function. Computational models of biological systems often use simpler phosphate esters to parameterize the force fields used in simulations. For example, sodium dimethyl phosphate has been used to develop parameters for modeling phospholipids and nucleic acids, as its charge and structure mimic the phosphodiester backbone of DNA and RNA. nih.gov

Investigating Cation-Mediated Interactions: The phosphate backbone of DNA is negatively charged, and its interaction with other molecules is often mediated by cations. nih.gov Similarly, phospholipids can interact with cations. nih.gov this compound, as a simple, charged phosphate-containing molecule, can be used in model systems to study the fundamental thermodynamics of these cation-bridged interactions between phosphate groups and other biological entities. nih.govnih.gov

Development of Enzyme Assays Utilizing Methyl Phosphate Derivatives (e.g., for phosphoesterase activity)

Enzyme assays are essential for studying enzyme kinetics and inhibition. Simple phosphate esters are often used as substrates in these assays. While this compound itself can be used as a substrate for enzymes like acid and alkaline phosphatase, its hydrolysis does not produce an easily detectable signal. However, the release of inorganic phosphate can be quantified using separate colorimetric methods.

More commonly, derivatives of methyl phosphate are synthesized to create convenient substrates for continuous monitoring of enzyme activity. These derivatives are designed to release a chromogenic (colored) or fluorogenic (fluorescent) molecule upon hydrolysis by a phosphatase. chemsrc.comgbiosciences.com This allows for real-time measurement of enzyme activity by monitoring the increase in absorbance or fluorescence.

Table 2: Comparison of Phosphatase Substrates

| Substrate | Type | Detection Method | Comments |

|---|---|---|---|

| This compound | Simple Substrate | Phosphate quantification (e.g., Malachite green assay) | Simple, but requires a secondary reaction to detect product formation. |

| p-Nitrophenyl phosphate (pNPP) | Chromogenic | Spectrophotometry (detects yellow p-nitrophenol at 405 nm) | A widely used, convenient substrate for many phosphatases. gbiosciences.com |

| 4-Methylumbelliferyl phosphate (MUP) | Fluorogenic | Fluorometry (detects fluorescent 4-methylumbelliferone) | Highly sensitive substrate used for detecting low levels of phosphatase activity. chemsrc.comgbiosciences.com |

| 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) | Chromogenic (Precipitating) | Visual (forms a blue precipitate, often with NBT) | Commonly used in blotting techniques (e.g., Western blot) and histochemistry to localize enzyme activity. thermofisher.com |

These assays, which rely on the fundamental enzymatic cleavage of a phosphate ester bond, are direct applications of the principles studied using simple models like this compound. chemsrc.comgbiosciences.com The development of these sophisticated tools is grounded in the understanding of enzyme-substrate interactions with the basic phosphate ester structure.

Environmental Dynamics and Degradation Pathways of Methyl Phosphates

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

Abiotic degradation involves non-biological processes, primarily hydrolysis and photodegradation, that break down methyl phosphate (B84403) molecules. cabidigitallibrary.org These mechanisms are significantly influenced by environmental conditions. cabidigitallibrary.orgresearchgate.net

Hydrolysis is a primary abiotic pathway for the degradation of phosphate esters. cabidigitallibrary.org The rate of this chemical breakdown is highly dependent on several environmental factors.

pH: The pH of the surrounding medium has a substantial effect on the rate of hydrolysis. researchgate.net For instance, the hydrolysis of some organophosphorus compounds is accelerated in both acidic and alkaline conditions. researchgate.net The specific pH at which the maximum degradation rate occurs can vary depending on the specific methyl phosphate compound. Studies on dimethyl phosphate show that its hydrolysis at low pH proceeds mainly through the cleavage of the C-O bond. hud.ac.uk

Temperature: Like most chemical reactions, the rate of hydrolysis of methyl phosphates increases with temperature. An increase of 10°C can significantly enhance the hydrolysis rate, in some cases by a factor of approximately 2.5 for certain organophosphates. researchgate.net

Divalent Cations: The presence of divalent metal ions can catalyze the hydrolysis of phosphate esters. cabidigitallibrary.org Cations such as copper (Cu²⁺), zinc (Zn²⁺), and others can form complexes with the phosphate group, which neutralizes the negative charge and makes the phosphorus atom more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. cabidigitallibrary.org For example, at pH 5, copper ions have been shown to increase the hydrolysis rate of adenosine (B11128) triphosphate by 60-fold. cabidigitallibrary.org While magnesium (Mg²⁺) and calcium (Ca²⁺) are common in the environment, other divalent cations like copper have demonstrated a more pronounced catalytic effect on the hydrolysis of certain organophosphorus pesticides. cabidigitallibrary.org

Table 1: Influence of Environmental Factors on Methyl Phosphate Hydrolysis

| Factor | Influence on Hydrolysis Rate | Mechanism of Action |

| pH | Rate is pH-dependent; can be accelerated in acidic or alkaline conditions. researchgate.net | Affects the protonation state of the phosphate ester and the concentration of nucleophiles (H₂O, OH⁻). cabidigitallibrary.orghud.ac.uk |

| Temperature | Rate increases with increasing temperature. researchgate.net | Provides the necessary activation energy for the hydrolysis reaction to occur. researchgate.net |

| Divalent Cations | Rate can be significantly increased. cabidigitallibrary.org | Cations form complexes with the phosphate, neutralizing its charge and facilitating nucleophilic attack. cabidigitallibrary.org |

This table provides a generalized summary. Specific rates and effects can vary based on the exact compound and environmental matrix.

Photodegradation, or photolysis, is another significant abiotic pathway, particularly in surface waters where sunlight can penetrate. cabidigitallibrary.org This process involves the breakdown of molecules by light energy. oieau.fr

Direct photolysis can occur through several mechanisms, including the absorption of UV radiation leading to bond cleavage. cabidigitallibrary.org Indirect photodegradation involves photosensitized reactions, where other substances in the water absorb light and produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH). nih.govrsc.org These highly reactive free radicals can then attack and cleave the C-P or P-O bonds in methyl phosphate molecules. oieau.frnih.govrsc.org

Studies on methylphosphonic acid (MPn), a related compound, show that its photodegradation is a redox-dependent, free-radical process. rsc.org The process is initiated by the UV excitation of the molecule, leading to the formation of free radicals that react with dissolved oxygen. nih.gov This ultimately produces hydroxyl radicals that attack the molecule, leading to the cleavage of the stable carbon-phosphorus (C-P) bond and the release of inorganic phosphate. nih.govresearchgate.net The efficiency of this process can be influenced by the pH of the water. nih.govresearchgate.net

Biotic Degradation and Microbial Transformation

Microorganisms play a crucial role in the degradation and transformation of methyl phosphates in the environment. researchgate.netoup.com Many bacteria and some fungi can utilize these compounds as a source of phosphorus, and sometimes carbon, for their growth. oup.comscialert.net

A variety of microorganisms capable of degrading organophosphorus compounds have been isolated from different environments, including soil and water. oup.com When inorganic phosphate is scarce, these microbes can express specific enzymes to access the phosphorus in organophosphates. oup.commdpi.com

Several bacterial genera are well-known for their ability to degrade these compounds. Notable examples include:

Pseudomonas : Species like Pseudomonas aeruginosa have been identified that can utilize methyl parathion, a related organophosphate, as a sole source of phosphorus and carbon. scialert.net

Klebsiella : Klebsiella aerogenes is known to produce enzymes that can degrade methyl and dimethyl phosphate. oup.com More recently, Klebsiella variicola has been shown to effectively degrade methyl parathion. researchgate.net

Flavobacterium : The first microorganism identified with the ability to degrade organophosphorus compounds was a Flavobacterium species. oup.com

Serratia : Serratia marcescens has been isolated for its ability to degrade N,N-dimethyl-p-phenylene diamine (DMPD), a breakdown product of some dyes, indicating its potential for cleaving related chemical structures. core.ac.ukresearchgate.net

Priestia : Priestia aryabhattai (formerly Bacillus aryabhattai) has demonstrated the capacity to degrade organophosphates like chlorpyrifos (B1668852) and parathion. researchgate.net

These microorganisms are vital for the bioremediation of environments contaminated with organophosphorus compounds. oup.com

The microbial breakdown of methyl phosphates is an enzymatic process. Microorganisms produce enzymes called phosphoesterases (or phosphatases) that catalyze the hydrolysis of the ester bonds in these molecules, releasing phosphate. oup.comanu.edu.au

There are several types of relevant enzymes:

Phosphomonoesterases and Phosphodiesterases : These enzymes cleave phosphate monoesters and diesters, respectively. For example, Klebsiella aerogenes produces a phosphomonoesterase for methyl phosphate and a phosphodiesterase for dimethyl phosphate. oup.com

Organophosphate Hydrolase (OPH) : This is a well-characterized enzyme found in many bacteria that can hydrolyze a broad range of organophosphorus compounds. oup.com

GpdQ : This enzyme, originally from Enterobacter aerogenes, is a phosphodiesterase that can hydrolyze a wide variety of phosphate esters, including dimethyl and diethyl phosphate. anu.edu.au It is part of the glycerol-3-phosphate uptake system in the bacterium. anu.edu.au

PhnP : This enzyme is part of the carbon-phosphorus (C-P) lyase pathway and exhibits phosphodiesterase activity, with a preference for certain substrates and Mn²⁺ or Ni²⁺ as cofactors for catalysis. nih.gov

The production of these enzymes is often regulated by the availability of inorganic phosphate in the environment; they are typically synthesized only when inorganic phosphate levels are low. oup.com

Table 2: Examples of Methyl Phosphate-Degrading Enzymes

| Enzyme | Source Organism (Example) | Substrate (Example) | Function |

| Phospho-monoesterase | Klebsiella aerogenes | Methyl phosphate | Hydrolyzes P-O bond of monoesters. oup.com |

| Phosphodiesterase | Klebsiella aerogenes | Dimethyl phosphate | Hydrolyzes P-O bond of diesters. oup.com |

| GpdQ | Enterobacter aerogenes | Dimethyl phosphate, Diethyl phosphate | Broad-spectrum phosphodiesterase. anu.edu.au |

| PhnP | Escherichia coli | Bis(p-nitrophenyl)phosphate | Phosphodiesterase in the C-P lyase pathway. nih.gov |

This table presents examples and does not represent an exhaustive list of all known enzymes or their full substrate ranges.

Microbes have evolved distinct metabolic pathways to cleave the phosphorus from organophosphorus compounds. For phosphate esters like disodium (B8443419) methyl phosphate, the primary mechanism is hydrolysis of the phosphorus-oxygen (P-O) bond.

The general pathway involves an initial enzymatic hydrolysis step:

Hydrolysis : A phosphoesterase enzyme attacks the P-O ester bond of the methyl phosphate molecule.

Products : This reaction yields inorganic phosphate (orthophosphate) and an alcohol (in this case, methanol).

Assimilation : The released inorganic phosphate is then transported into the microbial cell and used for essential cellular functions, such as building nucleic acids (DNA, RNA) and phospholipids (B1166683), and for energy transfer (ATP). hawaii.edu

For compounds with a direct carbon-phosphorus (C-P) bond, such as phosphonates, microbes employ more complex pathways like the C-P lyase pathway or oxidative pathways. nih.govresearchgate.net While disodium methyl phosphate is a phosphate ester (containing P-O-C bonds), the study of phosphonate (B1237965) degradation provides insight into the diverse strategies microbes use to acquire phosphorus. For example, an oxidative pathway in Gimesia maris converts methylphosphonic acid first to hydroxymethylphosphonic acid and then to formic acid and inorganic phosphate, a process catalyzed by the enzymes PhnY and PhnZ. nih.gov

Sorption and Transport Phenomena in Environmental Compartments

The environmental mobility of methyl phosphates, such as this compound, is significantly governed by sorption and transport processes within various environmental matrices, particularly soil and sediment. The behavior of these organophosphate compounds is largely dictated by the phosphate moiety's strong affinity for certain soil components. Research on analogous phosphate compounds provides critical insights into the expected dynamics of this compound.

The primary mechanism controlling the fate of phosphates in soil is sorption to mineral surfaces. Studies on various soils, including Ferralsols, Andosols, and Podzols, demonstrate that phosphate ions compete with dissolved organic carbon (DOC) for binding sites. tulane.eduslu.se This competition is particularly pronounced in soils rich in iron (Fe) and aluminum (Al) oxyhydroxides and clays (B1170129), which possess large, positively charged mineral surface areas. slu.senih.govresearchgate.net

The transport of methyl phosphates through the soil profile is therefore intrinsically linked to these sorption-desorption dynamics. In conditions where sorption is high (e.g., in soils with high clay and Fe/Al oxide content), the mobility of the compound is expected to be limited. nih.gov However, the introduction of high concentrations of phosphate could potentially enhance the transport of both the phosphate compound itself and other co-sorbed substances by occupying available binding sites and mobilizing existing organic matter. slu.se The transport of the related compound disodium methylarsonate (B1206947) has been shown to occur in both acropetal (upward) and basipetal (downward) directions within plants, accumulating in tubers and rhizomes. nih.gov

Table 1: Factors Influencing Phosphate Sorption in Soil

| Factor | Influence on Sorption | Mechanism | Supporting Findings |

|---|---|---|---|

| Fe and Al Oxides | Increases Sorption | Provide positively charged mineral surfaces that act as primary binding sites for phosphate anions. | Sorption of organoarsenicals (structurally similar in binding) is strongly correlated with iron oxide content. nih.gov Removal of Fe-Al oxides from soil significantly reduces phosphorus sorption capacity. researchgate.net |

| Clay Content | Increases Sorption | Clay minerals offer surface area for adsorption. | Sorption is strongly correlated with the clay content of soils. nih.gov |

| Soil Organic Matter (SOM) | Decreases Sorption | Organic molecules compete with phosphate for the same mineral binding sites. | The presence of organic matter reduces the maximum P sorption capacity of soils. researchgate.net Conversely, adding phosphate desorbs organic carbon. tulane.eduslu.se |

| pH | Variable | Affects the surface charge of soil minerals and the speciation of phosphate ions. | Phosphate sorption on metal (oxy)hydroxides generally decreases as soil pH increases. researchgate.net |

| Carbonates | Increases Sorption | Can contribute to P sorption, although their capacity is significantly lower than that of Fe/Al oxides. | Removal of carbonates from soil was found to decrease the maximum P sorption capacity. researchgate.net |

Environmental Fate Modeling and Predictive Studies

Predictive modeling of the environmental fate of chemical substances like this compound is essential for assessing potential exposure and risk. ecetoc.org While specific environmental fate models for this compound are not detailed in the available literature, its trajectory can be predicted based on the established behavior of other organophosphates and general modeling principles outlined in technical guidance documents. ecetoc.orgmst.dkoup.com

An environmental fate model for this compound would integrate its physico-chemical properties with key environmental processes such as hydrolysis, biodegradation, and sorption. ecetoc.orgnih.gov The objective of such models is to estimate the Predicted Environmental Concentration (PEC) in various compartments (water, soil, sediment) and compare it to the Predicted No Effect Concentration (PNEC) to characterize risk. ecetoc.orgmst.dk

Key parameters for modeling the fate of this compound include:

Hydrolysis Rate: Hydrolysis is a significant degradation pathway for phosphate esters. In aqueous environments, this compound is expected to hydrolyze, yielding methyl phosphoric acid and sodium hydroxide. The rate of this reaction is dependent on pH and temperature. ecetoc.org

Sorption Coefficients: The tendency of the compound to adsorb to soil and sediment (Koc) is a critical input. As discussed in Section 5.3, the sorption of methyl phosphate is expected to be high in soils rich in clays and metal oxides. nih.govresearchgate.net Models like EUSES (European Union System for the Evaluation of Substances) use such parameters to predict distribution between solid and aqueous phases. mst.dk

Biodegradation: The transformation of the compound by microbial activity is another crucial degradation pathway. While specific data for this compound is scarce, other phosphonates are known to be biodegradable, especially under low phosphate conditions where they can be utilized as a phosphorus source. heraproject.com

Transport: The model would simulate movement between environmental compartments, such as leaching from soil to groundwater or runoff into surface waters. oup.com The potential for phosphate-induced desorption of organic matter could complicate this part of the model, as it may enhance the mobility of the compound and other substances. tulane.eduslu.se

Predictive studies for analogous compounds highlight the importance of site-specific conditions. The environmental fate of monosodium methanearsonate, for example, is primarily controlled by sorption to soil minerals and microbial activity, with the rate and extent of these processes varying based on local soil properties. oup.com A robust model for this compound would similarly require data reflecting its behavior under relevant environmental conditions.

Table 2: Key Parameters for Environmental Fate Modeling of Phosphate Compounds

| Parameter | Description | Relevance to this compound | Data Source for Models |

|---|---|---|---|

| Water Solubility | The maximum concentration of a substance that can dissolve in water. | High water solubility is expected, facilitating transport in aqueous phases. nih.gov | Experimental data (e.g., OECD TG 105). industrialchemicals.gov.au |

| Vapor Pressure | The pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phases. | Expected to be very low due to its ionic nature, making atmospheric transport negligible. industrialchemicals.gov.au | Experimental data or QSAR (Quantitative Structure-Activity Relationship) estimations. ecetoc.orgindustrialchemicals.gov.au |

| Hydrolysis Half-Life (t½) | The time required for 50% of the compound to be hydrolyzed at a specific pH and temperature. | A primary degradation pathway for phosphate esters. ecetoc.org | Experimental studies (e.g., OECD TG 111). ecetoc.org |

| Soil Sorption Coefficient (Koc) | A measure of the chemical's tendency to adsorb to the organic carbon component of soil/sediment. | Determines the partitioning between soil/sediment and water, affecting mobility. oup.com | Experimental batch equilibrium studies or QSAR models. nih.gov |

| Biodegradation Rate | The rate of breakdown by microorganisms. | A key process for the ultimate removal of the compound from the environment. heraproject.com | Laboratory simulation tests (e.g., OECD 300 series). mst.dk |

Research Applications and Emerging Technologies Utilizing Disodium Methyl Phosphate

Role as an Analytical Reagent and Standard in Chemical and Biochemical Research

In the realm of chemical and biochemical analysis, precision and accuracy are paramount. Disodium (B8443419) methyl phosphate (B84403) serves as a crucial analytical reagent and standard, particularly in techniques that involve the detection and quantification of phosphorus-containing compounds. oxinst.comnorthwestern.edu

One of the primary applications of disodium methyl phosphate is as a reference standard in Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy. northwestern.eduresearchgate.net This non-destructive analytical technique is highly effective for identifying and quantifying different phosphorus species in a sample. oxinst.com this compound provides a sharp, single peak in the ³¹P NMR spectrum, which can be used to calibrate the chemical shift axis and as an internal standard for quantitative analysis of other organophosphorus compounds. northwestern.edunih.gov The stability and purity of this compound make it an ideal candidate for this purpose. avantorsciences.comspectrumchemical.com

In biochemical assays, derivatives of methyl phosphate, such as 4-Methylumbelliferyl phosphate disodium, are used as fluorogenic substrates for enzymes like phosphatases. medchemexpress.com The enzymatic hydrolysis of these substrates releases a fluorescent molecule, allowing for the sensitive detection of enzyme activity. medchemexpress.com This principle is widely employed in various research and diagnostic assays to study enzyme kinetics and screen for potential inhibitors.

Below is a table summarizing the key analytical applications of this compound and its derivatives:

| Application Area | Specific Use | Analytical Technique | Key Advantage |

| Chemical Analysis | Chemical Shift Referencing | ³¹P NMR Spectroscopy | Provides a stable and well-defined signal for calibration. northwestern.edu |

| Internal Standard | ³¹P NMR Spectroscopy | Enables accurate quantification of other phosphorus compounds. nih.gov | |

| Biochemical Research | Fluorogenic Substrate | Fluorescence Spectroscopy | Allows for highly sensitive measurement of phosphatase activity. medchemexpress.com |

Phosphorus Tracing and Isotopic Studies in Environmental Science

Understanding the phosphorus cycle is critical for managing nutrient pollution in aquatic and terrestrial ecosystems. This compound, particularly when isotopically labeled with stable or radioactive phosphorus isotopes, serves as a valuable tracer in environmental studies.

By introducing isotopically labeled this compound into a soil or water sample, researchers can track the movement, transformation, and uptake of phosphorus by microorganisms and plants. acs.org The methyl group in this compound makes it an organophosphorus compound, which can be used to study the enzymatic hydrolysis and mineralization of organic phosphorus in the environment. mdpi.comresearchgate.net

These studies provide insights into:

The rates of organic phosphorus mineralization.

The bioavailability of different forms of phosphorus to aquatic and terrestrial organisms.

The pathways of phosphorus transport in soil and water systems.

The data gathered from these tracing studies are essential for developing effective strategies to mitigate phosphorus pollution and improve nutrient management in agriculture.

Advanced Materials and Nanotechnology Applications

The field of materials science has seen a surge in the development of advanced materials with tailored properties. This compound is emerging as a useful precursor and functionalizing agent in the synthesis of novel materials, including sorbents for pollutant removal and catalysts.

Phosphate and phosphonate (B1237965) moieties are known to form stable surface complexes with a variety of metal oxide nanoparticles. researchgate.net This property is exploited to functionalize the surface of nanoparticles, enhancing their stability in aqueous solutions and imparting specific functionalities. researchgate.netnih.gov For instance, nanoparticles functionalized with phosphate groups can be used as effective sorbents for the removal of heavy metal ions from contaminated water. The phosphate groups act as binding sites for the metal ions, leading to their efficient removal from the solution.

In the realm of catalysis, phosphate-containing materials are known to exhibit catalytic activity in various chemical reactions. nih.gov this compound can be used as a precursor to synthesize metal phosphate catalysts. These catalysts have shown promise in processes such as the hydrolysis of esters and the oxidation of organic compounds. nih.gov The catalytic properties of these materials can be tuned by varying the metal cation and the synthesis conditions.

The following table highlights some of the applications of this compound in advanced materials and nanotechnology:

| Application | Role of this compound | Example Material | Target Pollutant/Reaction |

| Pollutant Removal | Surface functionalizing agent | Phosphate-functionalized metal oxide nanoparticles | Heavy metal ions (e.g., lead, cadmium) |

| Catalysis | Precursor for catalyst synthesis | Cerium-based solid-phase catalysts | Hydrolysis of phosphate esters nih.gov |

Role in Industrial Chemical Processes and Materials Science Research

Beyond its applications in specialized research areas, this compound and related inorganic phosphates play significant roles in various industrial processes, particularly in water treatment and the synthesis of other phosphate compounds.

Corrosion and scale formation are major challenges in industrial water systems, such as boilers and cooling towers. chemtreat.com Phosphates, including disodium phosphate, are widely used as corrosion inhibitors and scale control agents. epa.govmwua.orgchemicalbook.comsuezwaterhandbook.com

As a corrosion inhibitor, disodium phosphate functions as an anodic inhibitor, forming a protective film on the metal surface and preventing its dissolution. suezwaterhandbook.commdpi.comselleckchem.com It can be used in combination with other inhibitors, such as zinc salts, to provide enhanced corrosion protection. clearwaterquality.com

In scale inhibition, phosphates interfere with the crystallization of sparingly soluble salts like calcium carbonate and calcium sulfate, preventing their deposition on heat transfer surfaces. apchem.comgoogle.com This helps to maintain the efficiency and longevity of industrial equipment. chemtreat.com The effectiveness of phosphate-based inhibitors can be influenced by factors such as pH, temperature, and the concentration of other ions in the water. mwua.org

Disodium phosphate serves as a key precursor in the industrial production of various sodium polyphosphates. epa.govchemicalbook.comgoogle.com By heating solid disodium phosphate, tetrasodium pyrophosphate can be produced. wikipedia.org Furthermore, reacting disodium phosphate with phosphoric acid in specific molar ratios and subsequent calcination can yield sodium tripolyphosphate or sodium metaphosphate. google.com These polyphosphates have a wide range of applications, including as builders in detergents, as sequestrants in water treatment, and as food additives.

The synthesis of these compounds from disodium phosphate is a well-established industrial process. google.comgoogle.com The purity of the final product depends on the quality of the starting disodium phosphate and the control of the reaction conditions.

Phosphorus is an essential nutrient for plant growth, but its availability in many soils is limited due to its tendency to form insoluble complexes with iron, aluminum, and calcium. nih.gov Agricultural research is focused on developing strategies to enhance the availability of soil phosphorus to crops.

While not a primary fertilizer itself, this compound is used in research to understand the mechanisms of organic phosphorus cycling in soils. acs.org The hydrolysis of the methyl-phosphate bond by soil enzymes releases inorganic phosphate, which can then be taken up by plants. researchgate.net Studies using compounds like this compound help researchers to:

Identify and characterize the soil enzymes involved in organic phosphorus mineralization.

Evaluate the influence of soil properties, such as pH and microbial activity, on the rate of phosphorus release.

Develop models to predict phosphorus availability from organic sources.

This knowledge is crucial for optimizing fertilizer use and developing more sustainable agricultural practices.

Development of Novel Remediation Strategies for Organophosphorus Compounds

The widespread use of organophosphorus compounds as pesticides and in various industrial applications has resulted in significant environmental contamination. researchgate.net These compounds can persist in soil and water, posing risks to ecosystems and human health. researchgate.netnih.gov Consequently, there is a pressing need for effective and safe remediation strategies to remove these pollutants from the environment. researchgate.netnih.gov Research into novel remediation techniques often uses simpler organophosphorus compounds, such as this compound, as models to develop and refine these methods. Strategies for decontamination generally fall into three categories: physical removal, chemical decontamination, and bioremediation. nih.gov

Bioremediation Approaches (e.g., Enzymatic Bioremediation)

Bioremediation is an environmentally friendly and cost-effective approach that utilizes microorganisms or their enzymes to break down pollutants. researchgate.net For organophosphorus compounds, enzymatic bioremediation is a particularly promising strategy, focusing on the use of cell-free enzyme systems to avoid the regulatory hurdles associated with releasing genetically modified organisms. researchgate.netnih.gov

The primary mechanism involves enzymes known as organophosphorus hydrolases (OPHs), which catalyze the hydrolysis of the P-O, P-S, P-F, or P-CN bonds within these compounds. mdpi.comnih.gov This process typically converts the toxic organophosphates into less harmful alcohols and phosphate. mdpi.com OPHs are found in various bacteria, and notable examples include Phosphotriesterases (PTEs) and Organophosphate Hydrolase (OpdA). mdpi.comnih.govresearchgate.net

Current research in enzymatic bioremediation is focused on several key areas:

Enzyme Discovery and Engineering: Scientists are mining natural biotopes and bacterial collections to find new OPHs with novel properties. mdpi.com Furthermore, protein engineering techniques, such as site-directed mutagenesis, are used to create enzyme variants with enhanced catalytic activity, broader substrate specificity, and greater stability. mdpi.comusda.gov

Improved Stability and Delivery: A significant challenge is maintaining enzyme activity in harsh environmental conditions. Research is exploring methods like nanoencapsulation and immobilization on various supports to protect the enzymes and improve their reusability. nih.govnih.gov

Broad-Spectrum Degradation: Efforts are underway to develop enzyme cocktails or engineered enzymes capable of degrading a wide range of organophosphorus compounds, from agricultural pesticides to chemical warfare nerve agents. nih.govusda.gov The OpdA enzyme, for instance, can hydrolyze a variety of pesticides and is used commercially to clean up contaminated water sources. mdpi.com

Table 1: Examples of Organophosphorus-Degrading Enzymes

| Enzyme | EC Number | Source Organism | Target Bonds |

| Phosphotriesterase (PTE) | EC 3.1.8.1 | Brevundimonas diminuta | P-O, P-F, P-CN, P-S |

| Organophosphate Hydrolase (OpdA) | --- | Agrobacterium radiobacter | P-O, P-S |

| Methyl Parathion Hydrolase (MPH) | --- | Plesiomonas sp. | P-O |

Adsorption and Chemical Remediation Techniques for Phosphates

The degradation of organophosphorus compounds results in the formation of inorganic phosphate, which can contribute to eutrophication in water bodies. mdpi.com Therefore, remediation strategies must also address the removal of these phosphate byproducts. Adsorption and chemical precipitation are two of the most widely employed and effective methods for phosphate removal. nih.govacs.org

Adsorption Techniques Adsorption is a surface phenomenon where phosphate ions (the adsorbate) bind to the surface of a solid material (the adsorbent). acs.org This method is considered highly effective, low-cost, and suitable for treating water with low phosphate concentrations. nih.govacs.orgiwaponline.com The choice of an adsorbent depends on factors like its adsorption capacity, selectivity, stability, and cost. iwaponline.com A variety of materials have been investigated for phosphate removal:

Carbon-Based Materials: Activated carbon and biochar are widely used due to their high surface area and porous structure. nih.goviwaponline.com

Nanomaterials: Nanoparticles, such as silver nanoparticles and iron oxides, have shown high efficiency in phosphate removal. iwaponline.com Magnetic nanoparticles are also being explored for their useful adsorption properties and ease of separation. sciepub.com

Layered Double Hydroxides (LDHs): These materials, such as MgAl-LDH composites, exhibit high selectivity and adsorption affinity for phosphate ions. sciepub.com

Biomass-Based Adsorbents: Natural materials and agricultural wastes like sawdust, eggshells, and wheat straw are being developed as low-cost, renewable, and environmentally friendly adsorbents. mdpi.com

Chemical Remediation Chemical precipitation is a common and highly efficient method for removing phosphate from water. mdpi.comacs.org This technique involves adding metal salts to the water. The metal cations react with phosphate anions to form insoluble solid precipitates, which can then be removed through physical separation processes like filtration or sedimentation. mdpi.com Commonly used chemical reagents include aluminum sulfate, ferric chloride, and other coagulants. mdpi.com

Table 2: Phosphate Adsorption Capacities of Various Adsorbents

| Adsorbent | Reported Adsorption Capacity (mg/g) | Reference |

| Silver Nanoparticles (AgNPs) | 156.12 | iwaponline.com |

| Zirconium hydroxide (B78521)/MgFe LDH composite | 25.15 | iwaponline.com |

| Biomass from Arthrospira platensis | 2.8 | mdpi.com |

Future Research Directions and Challenges

The study of disodium (B8443419) methyl phosphate (B84403) and related organophosphates is poised for significant advancements, driven by technological innovation and a growing understanding of their multifaceted roles in biological and environmental systems. Future research is trending towards more precise analytical methodologies, deeper comprehension of complex biological interactions, the development of sustainable environmental strategies, and a greater emphasis on interdisciplinary collaboration.

Q & A

Basic: What are the established methods for synthesizing and characterizing disodium methyl phosphate?

Answer:

this compound (CAS 17323-81-8) is synthesized via esterification of methyl phosphoric acid with sodium hydroxide under controlled pH conditions. Post-synthesis, structural validation requires:

- Nuclear Magnetic Resonance (NMR): ¹H/³¹P NMR to confirm methyl group attachment and phosphate backbone integrity.

- Infrared Spectroscopy (IR): Peaks at ~1000–1250 cm⁻¹ (P=O stretching) and ~2800–3000 cm⁻¹ (C-H stretching) validate functional groups.

- Elemental Analysis: Ensures stoichiometric Na:P:C ratio (Molecular Formula: CH₃Na₂O₄P; MW: 155.99).

Physical properties (e.g., boiling point: 250.1°C, vapor pressure: 0.00701 mmHg at 25°C) should align with literature values .

Basic: What safety protocols and storage conditions are critical for handling this compound?

Answer:

- Handling: Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of aerosols .

- Storage: Store in airtight containers at room temperature (20–25°C), away from moisture and oxidizers. Shelf life for similar phosphate salts exceeds 24 months under proper conditions .

- Waste Disposal: Segregate as hazardous waste and use licensed disposal services to prevent environmental contamination .

Advanced: How can researchers design experiments to optimize this compound’s role in extraction processes?

Answer:

A Central Composite Design Rotatable (CCDR) is effective for optimizing parameters. Example:

- Factors: Ethanol concentration (EtOH) and this compound (DSP) concentration.

- Levels: Tested at upper/lower bounds (e.g., DSP: 0.5–2.0 mM).

- Response Variables: Extraction yield, purity, or kinetic efficiency.

- Statistical Analysis: Response surface methodology (RSM) identifies optimal conditions and interactions between factors .

Advanced: How to resolve discrepancies in purity assessments of this compound?

Answer:

Contradictions in purity data often arise from methodological differences. Cross-validate using:

- Titrimetric Assays: Acid-base titration with standardized HCl to quantify Na⁺ content.

- Spectrophotometry: UV-Vis at λmax for phosphate detection (e.g., molybdenum blue method).

- Chromatography: HPLC with a refractive index detector to separate and quantify impurities.

Ensure compliance with pharmacopeial standards (e.g., USP/NF ≥98.5% purity) .

Advanced: What advanced techniques confirm structural integrity in this compound derivatives?

Answer:

For derivatives like Fospropofol Disodium (CAS 258516-87-9):

- X-ray Diffraction (XRD): Resolves crystal structure and confirms sodium coordination.

- Mass Spectrometry (MS): High-resolution MS verifies molecular ion peaks (e.g., [M-Na]⁻ at m/z 132.98).

- Thermogravimetric Analysis (TGA): Assesses thermal stability and hydrate content (e.g., hexahydrate formulations) .

Advanced: How to analyze the environmental impact of this compound in experimental waste streams?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |